molecular formula C8H12F3NO3 B2808663 Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate CAS No. 2287267-98-3

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate

Cat. No.: B2808663
CAS No.: 2287267-98-3
M. Wt: 227.183
InChI Key: BVWYNDMFEHKITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate is a synthetic organic compound that features an oxetane ring and a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate typically involves the formation of the oxetane ring followed by the introduction of the trifluoroethylamino group. Common synthetic routes may include:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.

    Introduction of the Trifluoroethylamino Group: This step may involve nucleophilic substitution reactions where a trifluoroethylamine is introduced to the oxetane-containing intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or probes.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and trifluoroethylamino group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate: can be compared to other oxetane-containing compounds or trifluoroethylamino derivatives.

    Oxetane Derivatives: Compounds with oxetane rings are known for their stability and reactivity, making them useful in various chemical applications.

    Trifluoroethylamino Compounds: These compounds often exhibit unique electronic properties due to the presence of fluorine atoms, which can enhance their biological activity.

Uniqueness

The combination of an oxetane ring and a trifluoroethylamino group in this compound makes it unique. This structural feature can impart distinct chemical and biological properties, potentially leading to novel applications in various fields.

Properties

IUPAC Name

methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c1-14-7(13)6(5-2-15-3-5)12-4-8(9,10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWYNDMFEHKITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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